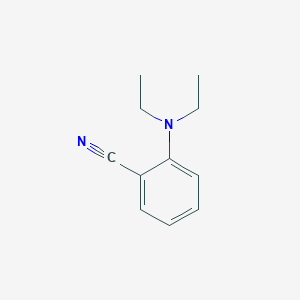

2-(Diethylamino)benzonitrile

説明

2-(Diethylamino)benzonitrile (CAS: 197507-52-1) is a substituted benzonitrile derivative featuring a diethylamino group (-N(C₂H₅)₂) at the ortho position of the nitrile-substituted benzene ring. Its molecular formula is C₁₁H₁₄N₂, with a molecular weight of 174.25 g/mol. The compound is characterized by its electron-withdrawing nitrile (-CN) group and the electron-donating diethylamino substituent, which collectively influence its electronic, solubility, and reactivity profiles.

特性

IUPAC Name |

2-(diethylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-3-13(4-2)11-8-6-5-7-10(11)9-12/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJQYHVWROTJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597060 | |

| Record name | 2-(Diethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197507-52-1 | |

| Record name | 2-(Diethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 2-(Diethylamino)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with diethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

化学反応の分析

Types of Reactions: 2-(Diethylamino)benzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF), tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride (DIBAL-H).

Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products:

Reduction: Primary amine.

Hydrolysis: Carboxylic acid.

科学的研究の応用

Organic Synthesis

2-(Diethylamino)benzonitrile serves as an important building block in organic synthesis. It can be utilized in the preparation of various derivatives, which may exhibit enhanced biological activities or novel properties. For instance, it has been employed in the synthesis of substituted phenylacetamides that function as PPAR (Peroxisome Proliferator-Activated Receptor) ligands, potentially useful in treating metabolic disorders such as diabetes and dyslipidemia .

Pharmacological Applications

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : Studies have shown its potential to inhibit specific enzymes involved in metabolic pathways, which could affect cellular processes and contribute to its pharmacological effects.

- Receptor Modulation : It may modulate receptor functions, providing insights into its therapeutic potential for conditions related to metabolic disorders .

Case Study: PPAR Ligands

A notable application involves the development of compounds derived from this compound that act as PPAR ligands. These compounds have shown promise in regulating lipid and carbohydrate metabolism, making them significant for treating conditions like insulin resistance and obesity .

Photophysical Studies

This compound has also gained attention in photophysical research due to its dual fluorescence properties. This phenomenon is observed in related compounds like 4-(N,N-dimethylamino)benzonitrile (DMABN), where solvent polarity influences fluorescence emission characteristics. Understanding these properties can lead to applications in:

- Fluorescence Microscopy : The dual fluorescence behavior allows for advanced imaging techniques in biological studies.

- Chemosensors : The compound can be utilized in developing sensors for detecting specific biological or chemical species based on fluorescence changes .

Data Table: Comparison of Related Compounds

| Compound Name | Structure/Features | Unique Characteristics |

|---|---|---|

| 4-Diethylaminobenzonitrile | Similar amine and nitrile groups | Different position of amino group affects reactivity |

| 2-(Dimethylamino)benzonitrile | Dimethyl instead of diethyl groups | Generally less lipophilic than diethyl analog |

| Benzonitrile | Lacks amino substitution | More reactive towards electrophiles due to lack of steric hindrance |

| 3-(Diethylamino)benzonitrile | Amino group at a different position | Alters electronic properties and reactivity |

Future Research Directions

The unique combination of functional groups in this compound suggests potential for further exploration in:

- Drug Development : Investigating new derivatives with enhanced efficacy against metabolic disorders.

- Material Science : Exploring its use in organic light-emitting devices or other photonic applications due to its photophysical properties.

作用機序

The mechanism of action of 2-(Diethylamino)benzonitrile involves its interaction with specific molecular targets. The diethylamino group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The nitrile group can participate in various biochemical reactions, contributing to the compound’s overall activity.

類似化合物との比較

Key Structural Features and Physicochemical Properties

The following table summarizes critical differences between 2-(diethylamino)benzonitrile and its closest analogs:

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Boiling Point | Storage Conditions |

|---|---|---|---|---|---|---|

| This compound | 197507-52-1 | C₁₁H₁₄N₂ | 174.25 | Ortho (-CN, -N(C₂H₅)₂) | Not reported | 2–8°C, protect from light* |

| 4-(Diethylamino)benzonitrile | 2873-90-7 | C₁₁H₁₄N₂ | 174.25 | Para (-CN, -N(C₂H₅)₂) | Not reported | Not reported |

| 2-(Dimethylamino)benzonitrile | 20925-24-0 | C₉H₁₀N₂ | 146.19 | Ortho (-CN, -N(CH₃)₂) | 130°C (12 mmHg) | 2–8°C, protect from light |

| 4-[2-(Diethylamino)ethoxy]benzonitrile | 49773-11-7 | C₁₃H₁₈N₂O | 218.29 | Para (-CN, -OCH₂CH₂N(C₂H₅)₂) | Not reported | Not reported |

Notes:

- Positional Isomerism: The ortho vs. para substitution (e.g., this compound vs. 4-(diethylamino)benzonitrile) significantly alters electronic properties.

- Alkyl Chain Effects: Replacing dimethylamino (-N(CH₃)₂) with diethylamino (-N(C₂H₅)₂) increases molecular weight and lipophilicity, which may enhance membrane permeability in biological applications .

Electronic and Solubility Characteristics

- Electron Donor-Acceptor Interactions: The diethylamino group donates electrons via resonance, while the nitrile group withdraws electrons. This push-pull configuration is critical in applications such as organic light-emitting diodes (OLEDs) or fluorescent dyes. For comparison, 7-(diethylamino)coumarin derivatives (e.g., C-466 laser dye) exhibit solvent-dependent fluorescence due to similar electronic effects .

- Solubility Trends: Based on solubility parameters (), benzonitrile derivatives with amino groups typically dissolve in polar aprotic solvents (e.g., DMF, DMSO). The diethylamino group’s larger size compared to dimethylamino likely reduces water solubility but enhances compatibility with organic matrices.

生物活性

2-(Diethylamino)benzonitrile is an organic compound with a notable presence in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanism of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

Chemical Formula : C₁₁H₁₄N₂

Molecular Weight : 174.24 g/mol

Structure : The compound features a benzene ring substituted with a diethylamino group at the second position and a nitrile group, which enhances its lipophilicity and ability to penetrate biological membranes.

Research indicates that this compound interacts with various biological targets, modulating enzyme activity and receptor function. Its mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.

- Receptor Modulation : It has been shown to interact with receptors, potentially affecting signal transduction pathways.

The diethylamino group enhances the compound's lipophilicity, allowing for better membrane permeability and interaction with intracellular targets.

Biological Activities

This compound exhibits several biological activities that have been documented in various studies:

- Antibacterial Activity : Recent studies have shown that compounds similar to this compound demonstrate broad-spectrum antibacterial activity against enteric pathogens. For instance, IITR00210, a nitrile derivative, displayed potent bactericidal effects by inducing cell envelope stress and disrupting the proton motive force (PMF) .

- Pharmacological Applications : Its potential as a therapeutic agent has been explored in various contexts, including as an inhibitor of kinases involved in cancer progression .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure/Features | Unique Characteristics |

|---|---|---|

| 4-Diethylaminobenzonitrile | Similar amine and nitrile groups | Different amino group position affects reactivity |

| 2-(Dimethylamino)benzonitrile | Dimethyl instead of diethyl groups | Generally less lipophilic than diethyl analog |

| Benzonitrile | Lacks amino substitution | More reactive towards electrophiles due to lack of steric hindrance |

| 3-(Diethylamino)benzonitrile | Amino group at a different position | Alters electronic properties and reactivity compared to 2-position |

The unique combination of the diethylamino group and the nitrile functionality in this compound makes it particularly valuable for specific synthetic routes and biological applications.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that this compound could inhibit certain metabolic enzymes, leading to altered cellular metabolism. This suggests its potential use in developing metabolic inhibitors for therapeutic applications.

- Antimicrobial Efficacy : In vitro experiments revealed that derivatives of this compound exhibited significant antimicrobial activity against Gram-negative bacteria, indicating its potential role in treating infections caused by resistant strains .

- Fluorescence Properties : Related compounds like 4-(N,N-dimethylamino)benzonitrile have been studied for their dual fluorescence properties under varying solvent conditions, which may provide insights into the photophysical behavior of similar structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。